N-(Morpholinomethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Morpholinomethyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamide derivatives It is characterized by the presence of a morpholine ring attached to the isonicotinamide moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholinomethyl)isonicotinamide typically involves the reaction of isonicotinamide with morpholine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Morpholinomethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Morpholinomethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the morpholine ring.
Isonicotinamide: Lacks the morpholinomethyl group.
N-(Piperidinylmethyl)isonicotinamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(Morpholinomethyl)isonicotinamide is unique due to the presence of both the morpholine ring and the isonicotinamide moiety, which confer distinct chemical and biological properties. The morpholine ring enhances its solubility and ability to interact with biological targets, while the isonicotinamide moiety provides a scaffold for further functionalization and derivatization.
Properties
CAS No. |
38221-50-0 |
---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(morpholin-4-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-11(10-1-3-12-4-2-10)13-9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,15) |
InChI Key |
IKYSADCBVOJABA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.